molecular formula C17H16N6O2 B12474264 N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-85-3

N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine

Cat. No.: B12474264
CAS No.: 62751-85-3
M. Wt: 336.3 g/mol
InChI Key: NTIYHPYEQYLXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine is a complex organic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three carbon and three nitrogen atoms. This particular compound is characterized by the presence of phenylamino groups at the 4 and 6 positions of the triazine ring and a glycine moiety at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective substitution.

    Introduction of Glycine Moiety: The glycine moiety is introduced by reacting the intermediate product with glycine in the presence of a base such as sodium hydroxide. This step is typically performed in an aqueous medium to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The phenylamino groups can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted triazine derivatives

Scientific Research Applications

N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(phenylamino)-1,3,5-triazine: Similar structure but lacks the glycine moiety.

    4,6-bis(phenylamino)-1,3,5-triazine-2-carboxylic acid: Contains a carboxylic acid group instead of a glycine moiety.

Uniqueness

N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine is unique due to the presence of both phenylamino groups and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62751-85-3

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetic acid

InChI

InChI=1S/C17H16N6O2/c24-14(25)11-18-15-21-16(19-12-7-3-1-4-8-12)23-17(22-15)20-13-9-5-2-6-10-13/h1-10H,11H2,(H,24,25)(H3,18,19,20,21,22,23)

InChI Key

NTIYHPYEQYLXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.